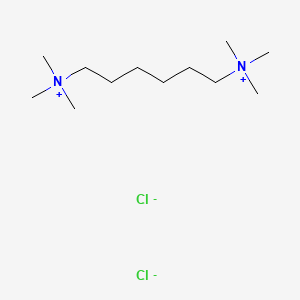

Hexamethonium chloride

描述

六甲铵氯化物是一种有机化合物,化学式为C12H30Cl2N2 。 它是一种季铵化合物,可溶于水和乙醇,但几乎不溶于氯仿和乙醚 . 六甲铵氯化物主要以其作为神经节阻滞剂的作用而闻名,这意味着它通过阻断烟碱型乙酰胆碱受体来抑制自主神经节中的传递 .

作用机制

六甲铵氯化物作为非去极化神经节阻滞剂。 它与自主神经节中的烟碱型乙酰胆碱受体结合,通过阻断受体的离子孔来抑制神经冲动的传递 . 这种作用阻止乙酰胆碱的结合,从而抑制交感神经和副交感神经系统 . 该化合物不影响神经肌肉接头的毒蕈碱型乙酰胆碱受体或烟碱型受体 .

生化分析

Biochemical Properties

Hexamethonium chloride functions primarily by blocking neuronal nicotinic acetylcholine receptors (nAChRs) in autonomic ganglia. This blockade inhibits the transmission of nerve impulses in both the sympathetic and parasympathetic nervous systems. The compound does not affect muscarinic acetylcholine receptors (mAChRs) or nicotinic receptors at the skeletal neuromuscular junction . This compound interacts with the ion pore of nAChRs, preventing the flow of ions and thus inhibiting neuronal signaling .

Cellular Effects

This compound exerts significant effects on various cell types by inhibiting the function of nAChRs. This inhibition disrupts normal cell signaling pathways, leading to altered cellular functions. In autonomic ganglia, the blockade of nAChRs by this compound results in the inhibition of neurotransmitter release, affecting processes such as heart rate, blood pressure, and gastrointestinal motility . Additionally, this compound can influence gene expression and cellular metabolism by altering intracellular signaling cascades .

Molecular Mechanism

At the molecular level, this compound acts by binding to the ion pore of nAChRs, blocking the passage of ions such as sodium and potassium. This blockade prevents the depolarization of the neuronal membrane, thereby inhibiting the transmission of nerve impulses . This compound does not compete with acetylcholine for the binding site but rather obstructs the ion channel itself . This mechanism of action leads to the inhibition of both sympathetic and parasympathetic nervous system activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound is relatively stable but may degrade under certain conditions. Long-term exposure to this compound in in vitro studies has shown sustained inhibition of nAChRs, leading to prolonged suppression of neuronal activity . In in vivo studies, the effects of this compound may diminish over time due to metabolic degradation and clearance from the body .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At low doses, this compound effectively blocks nAChRs, leading to reduced autonomic nervous system activity . At higher doses, the compound can cause significant adverse effects, including hypotension, bradycardia, and gastrointestinal disturbances . Toxicity studies have shown that excessive doses of this compound can lead to severe autonomic dysfunction and even death in animal models .

Metabolic Pathways

This compound is poorly absorbed from the gastrointestinal tract and does not cross the blood-brain barrier . The compound is primarily metabolized in the liver, where it undergoes biotransformation to inactive metabolites . These metabolites are then excreted via the kidneys . The metabolic pathways of this compound involve various liver enzymes, including cytochrome P450 monooxygenases .

Transport and Distribution

This compound is distributed throughout the body via the bloodstream but does not readily cross the blood-brain barrier . The compound is transported to various tissues, including the autonomic ganglia, where it exerts its pharmacological effects . This compound is also known to interact with specific transporters and binding proteins that facilitate its distribution within cells .

Subcellular Localization

Within cells, this compound is localized primarily to the plasma membrane, where it interacts with nAChRs . The compound does not appear to accumulate in other subcellular compartments or organelles . The localization of this compound to the plasma membrane is crucial for its function as a ganglionic blocker, as it allows the compound to effectively inhibit nAChRs and disrupt neuronal signaling .

准备方法

六甲铵氯化物可以通过在加热条件下用甲醇 或乙醇 中的三甲胺 烷基化1,6-二氯己烷 来合成 . 该反应通常进行 24 小时以确保完全转化。 工业生产方法可能涉及类似的合成路线,但规模更大,反应条件优化以最大限度地提高产率和纯度。

化学反应分析

六甲铵氯化物会发生几种类型的化学反应:

取代反应: 由于氯离子的存在,它可以参与亲核取代反应。

氧化和还原: 虽然特定的氧化和还原反应不太常见,但该化合物的季铵结构在某些条件下会影响其反应性。

常用试剂和条件: 典型试剂包括 用于取代反应,反应通常在水或乙醇等极性溶剂中进行。 主要产物取决于使用的具体试剂和条件,但通常涉及用其他亲核试剂替换氯离子。

科学研究应用

六甲铵氯化物在科学研究中具有广泛的应用:

化学: 它用作有机合成的试剂,以及分析化学中的标准化合物。

生物学: 该化合物用于研究烟碱型乙酰胆碱受体在自主神经节中的功能。

相似化合物的比较

六甲铵氯化物在神经节阻滞剂中是独一无二的,因为它具有特定的结构和作用机制。 类似的化合物包括:

癸酰胆碱: 另一种神经节阻滞剂,但结构不同,药理特性略有不同.

苯酰高阿托品氯化物: 一种具有神经节阻滞活性的季铵化合物,但作用持续时间较短.

六甲铵氯化物因其与烟碱型乙酰胆碱受体的特异性结合及其在高血压治疗中的历史意义而脱颖而出。

属性

CAS 编号 |

60-25-3 |

|---|---|

分子式 |

C12H30ClN2+ |

分子量 |

237.83 g/mol |

IUPAC 名称 |

trimethyl-[6-(trimethylazaniumyl)hexyl]azanium;chloride |

InChI |

InChI=1S/C12H30N2.ClH/c1-13(2,3)11-9-7-8-10-12-14(4,5)6;/h7-12H2,1-6H3;1H/q+2;/p-1 |

InChI 键 |

PDHQYSISHJHEKV-UHFFFAOYSA-M |

SMILES |

C[N+](C)(C)CCCCCC[N+](C)(C)C.[Cl-].[Cl-] |

规范 SMILES |

C[N+](C)(C)CCCCCC[N+](C)(C)C.[Cl-] |

Key on ui other cas no. |

60-25-3 |

物理描述 |

Other Solid; Liquid |

相关CAS编号 |

60-26-4 (Parent) |

同义词 |

Bitartrate, Hexamethonium Bromide, Hexamethonium Chloride, Hexamethonium Depressin Dibromide Dihydrate, Hexamethonium Dibromide, Hexamethonium Dichloride Dihydrate, Hexamethonium Dihydrate, Hexamethonium Dibromide Dihydrate, Hexamethonium Dichloride Dihydroxide, Hexamethonium Diiodide, Hexamethonium Dimethylsulfate, Hexamethonium Diperchlorate, Hexamethonium Hexamethonium Hexamethonium Bitartrate Hexamethonium Bromide Hexamethonium Chloride Hexamethonium Dibromide Hexamethonium Dibromide Dihydrate Hexamethonium Dichloride Dihydrate Hexamethonium Dihydroxide Hexamethonium Diiodide Hexamethonium Dimethylsulfate Hexamethonium Diperchlorate Hexamethonium Iodide Hexamethonium Monotartrate Hexonium Iodide, Hexamethonium Monotartrate, Hexamethonium |

产品来源 |

United States |

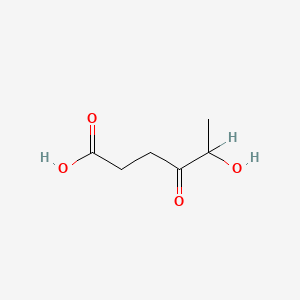

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

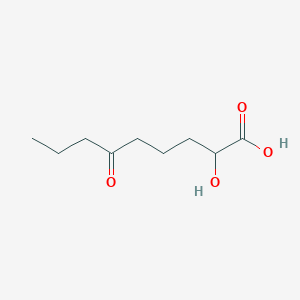

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-Methyl-10-(2,3,4,5-tetrahydroxypentyl)-8-(trifluoromethyl)benzo[g]pteridine-2,4-dione](/img/structure/B1205384.png)